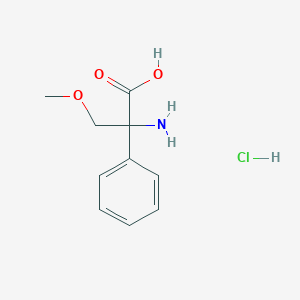
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is a complex organic compound that features a pyridazine ring, a pyrrolidine ring, and a butenone moiety
生化学分析
Cellular Effects
It is suggested to be involved in T-cell receptor (TCR)-mediated T-cell activation , indicating a potential role in immune response
Molecular Mechanism
The molecular mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is not well established. It is suggested to act as a positive regulator of T-cell coactivation
Temporal Effects in Laboratory Settings
It is suggested that intermolecular interactions may allow for proton transfer , but information on its stability, degradation, and long-term effects on cellular function is limited.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well studied. While pyridazinone derivatives have shown potent inodilator effects in cats
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It is suggested that intermolecular interactions may allow for proton transfer
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of Pyridazin-3-yloxy Intermediate: This step involves the reaction of pyridazine with an appropriate alkylating agent to form the pyridazin-3-yloxy intermediate.
Formation of Pyrrolidin-1-yl Intermediate: Pyrrolidine is reacted with a suitable reagent to introduce the desired substituents.
Coupling Reaction: The pyridazin-3-yloxy intermediate is then coupled with the pyrrolidin-1-yl intermediate under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and nucleophiles like sodium azide (NaN3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
類似化合物との比較
Similar Compounds
Pyridazin-3(2H)-ones: These compounds share the pyridazine ring and have similar pharmacological properties.
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are used in medicinal chemistry for their biological activity.
Uniqueness
3-Methyl-1-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)but-2-en-1-one is unique due to its combination of structural features, which confer specific chemical and biological properties
特性
IUPAC Name |
3-methyl-1-(3-pyridazin-3-yloxypyrrolidin-1-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-10(2)8-13(17)16-7-5-11(9-16)18-12-4-3-6-14-15-12/h3-4,6,8,11H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKCHKJQTYTAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCC(C1)OC2=NN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)
![5-(5-bromofuran-2-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2598471.png)

![1-(2,4-dimethylbenzenesulfonyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B2598474.png)


![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)



![({[4-(Furan-3-yl)thiophen-2-yl]methyl}carbamoyl)methyl acetate](/img/structure/B2598485.png)
![N-[2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2598487.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-(3,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2598489.png)
